
Ethyl 6-aminopurine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-7H-purine-7-carboxylate is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-7H-purine-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with guanidine to form the intermediate compound, which is then cyclized to produce the desired purine derivative. The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of ethyl 6-amino-7H-purine-7-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-amino-7H-purine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different purine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents to the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-2,6-dione derivatives, while substitution reactions can produce various alkylated or acylated purine compounds .
Aplicaciones Científicas De Investigación
Ethyl 6-amino-7H-purine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Mecanismo De Acción
The mechanism of action of ethyl 6-amino-7H-purine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The pathways involved may include the inhibition of DNA polymerase or the modulation of signaling pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness
Ethyl 6-amino-7H-purine-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound has potential therapeutic applications due to its ability to modulate enzyme activity and cellular pathways.
Propiedades
Número CAS |
90223-71-5 |
|---|---|
Fórmula molecular |
C8H9N5O2 |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
ethyl 6-aminopurine-7-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-8(14)13-4-12-7-5(13)6(9)10-3-11-7/h3-4H,2H2,1H3,(H2,9,10,11) |
Clave InChI |
AOYJTOAENMPSMQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C=NC2=NC=NC(=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
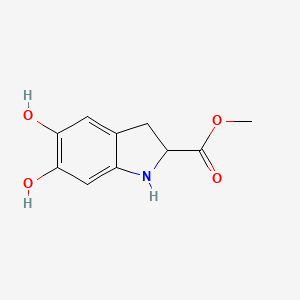
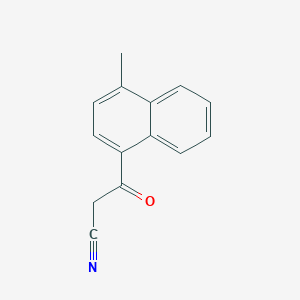
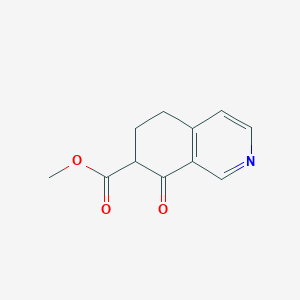



![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
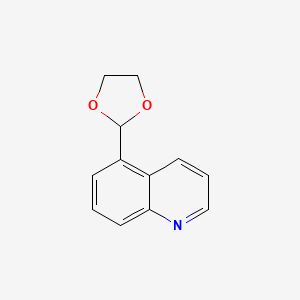
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)

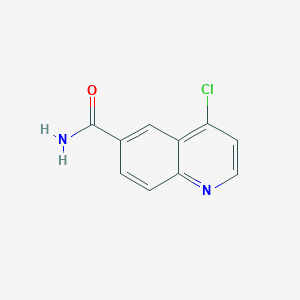
![Thiazolo[5,4-f]isoquinolin-2(3H)-one](/img/structure/B11896750.png)
